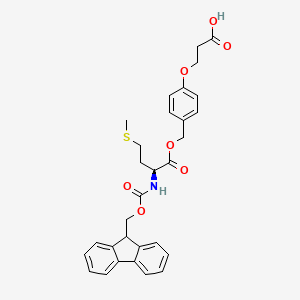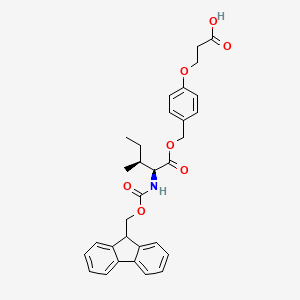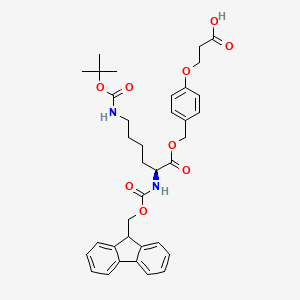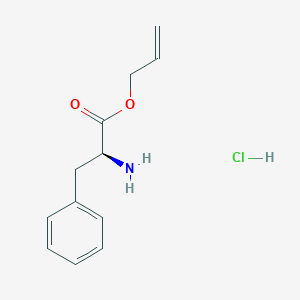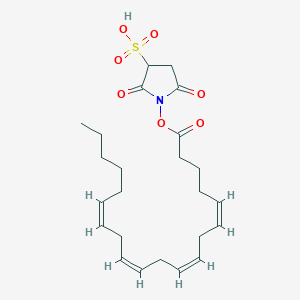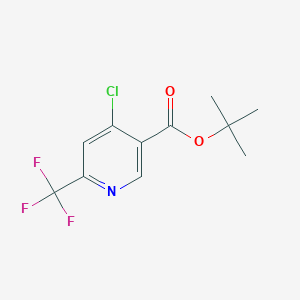
(1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride, also known as 3-MSPEA-HCl, is a synthetic compound used in a variety of biochemical and physiological experiments. It is a chiral amine that is synthesized using a variety of chemical reactions and has a wide range of applications in scientific research. This article will explore the synthesis of 3-MSPEA-HCl, its mechanism of action, its biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
(1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride is used in a variety of scientific research applications. It is commonly used as a chiral auxilliary in organic synthesis, as it can be used to separate enantiomers. It is also used in the synthesis of chiral drugs, and it can be used to study the stereochemistry of organic reactions. Additionally, this compound is used to study the stereoselectivity of enzyme-catalyzed reactions, and to study the stereospecificity of enzyme-catalyzed reactions.
作用機序
The mechanism of action of (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride is not yet fully understood. It is thought to act as a chiral auxilliary in organic synthesis by forming a complex with the substrate and stabilizing the transition state. This complex is thought to be formed by hydrogen bonding between the amine group of this compound and the substrate. Additionally, this compound is thought to act as an inhibitor of enzymes, as it has been shown to inhibit the activity of some enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. It has been shown to have some inhibitory effects on enzymes, and it is thought to be involved in the regulation of gene expression. Additionally, this compound has been shown to have some anti-inflammatory effects in vitro, but its effects in vivo have not yet been studied.
実験室実験の利点と制限
The use of (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride in lab experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is highly soluble in a variety of organic solvents, making it easy to work with in the lab.
However, there are also some limitations to using this compound in lab experiments. It is a chiral compound, and it is difficult to separate its enantiomers using conventional chromatography techniques. Additionally, it is not yet fully understood how this compound interacts with enzymes and substrates, so the results of experiments using this compound may not be reliable.
将来の方向性
There are several potential future directions for research involving (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride. Further research is needed to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, research is needed to develop methods for separating the enantiomers of this compound, as well as methods for synthesizing the compound in a more efficient and cost-effective manner. Finally, research is needed to study the effects of this compound in vivo, as well as its potential therapeutic applications.
合成法
(1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride is synthesized using a variety of chemical reactions. The most common method is the acylation of (S)-1-amino-3-methanesulfonylphenyl ethane with an acid chloride. This reaction yields a mixture of this compound and (1R)-1-(3-methanesulfonylphenyl)ethan-1-amine hydrochloride, which can be separated using chiral chromatography. Other methods of synthesis include the reaction of (S)-1-amino-3-methanesulfonylphenyl ethane with an acid anhydride or a Grignard reagent.
特性
IUPAC Name |
(1S)-1-(3-methylsulfonylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-7(10)8-4-3-5-9(6-8)13(2,11)12;/h3-7H,10H2,1-2H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUWGOYXNWHBQX-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)S(=O)(=O)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


